Cas no 1804848-05-2 (4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol)

4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol
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- Inchi: 1S/C8H7Br2F2NO/c9-1-4-6(3-14)13-2-5(7(4)10)8(11)12/h2,8,14H,1,3H2
- InChI Key: XKTRETOWNIQWCA-UHFFFAOYSA-N
- SMILES: BrC1C(C(F)F)=CN=C(CO)C=1CBr
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 185
- XLogP3: 1.9
- Topological Polar Surface Area: 33.1
4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029057324-1g |
4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol |
1804848-05-2 | 97% | 1g |
$1,504.90 | 2022-04-01 |
4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol Related Literature
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Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
Additional information on 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol
4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol (CAS No. 1804848-05-2): A Comprehensive Overview
4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol (CAS No. 1804848-05-2) is a multifunctional compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique brominated and difluoromethylated pyridine scaffold, exhibits a range of potential applications in drug discovery and development.
The molecular structure of 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol is composed of a pyridine ring substituted with bromine, a bromomethyl group, and a difluoromethyl group, along with a hydroxymethyl moiety. These functional groups contribute to the compound's diverse chemical properties and reactivity, making it an attractive candidate for various synthetic transformations and biological studies.
Recent research has highlighted the potential of 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol in the development of novel therapeutic agents. For instance, studies have shown that compounds with similar structural features exhibit potent antiviral and anticancer activities. The brominated and difluoromethylated functionalities are known to enhance the lipophilicity and metabolic stability of the molecule, which are crucial for improving drug efficacy and pharmacokinetic properties.
In the context of medicinal chemistry, 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol serves as a valuable building block for the synthesis of more complex molecules. Its reactivity at the bromomethyl and hydroxymethyl positions allows for the introduction of various functional groups, thereby expanding its utility in the design of targeted therapies. For example, conjugation with biologically active moieties can lead to the development of prodrugs or conjugates with enhanced therapeutic profiles.
The synthetic accessibility of 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol has also been explored in detail. Several efficient synthetic routes have been reported, including multistep sequences involving selective bromination, difluoromethylation, and methylation reactions. These methods provide a robust foundation for large-scale production and further optimization of the compound's properties.
Beyond its synthetic applications, 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol has been evaluated for its biological activities. In vitro assays have demonstrated its ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, it has shown promising results as an inhibitor of kinases and proteases, which are key targets in cancer and viral infections.
To further understand the biological mechanisms underlying the activity of 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol, ongoing research is focused on elucidating its mode of action at the molecular level. Techniques such as X-ray crystallography and computational modeling are being employed to gain insights into its binding interactions with target proteins. These studies aim to optimize the compound's selectivity and potency while minimizing off-target effects.
In addition to its therapeutic potential, 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol has also found applications in chemical biology research. Its unique structure makes it an excellent tool for probing cellular processes and signaling pathways. For example, it can be used as a probe to study protein-protein interactions or as a scaffold for developing activity-based probes (ABPs).
The environmental impact of 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol is another area of interest. Given its complex structure and potential use in pharmaceuticals, understanding its biodegradability and ecotoxicity is crucial for ensuring sustainable development practices. Preliminary studies suggest that it exhibits low environmental persistence and toxicity, but further investigations are needed to fully assess its ecological impact.
In conclusion, 4-Bromo-3-(bromomethyl)-5-(difluoromethyl)pyridine-2-methanol (CAS No. 1804848-05-2) represents a promising compound with diverse applications in medicinal chemistry, pharmaceutical research, and chemical biology. Its unique structural features and biological activities make it an attractive candidate for further exploration and development as a potential therapeutic agent or research tool.
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